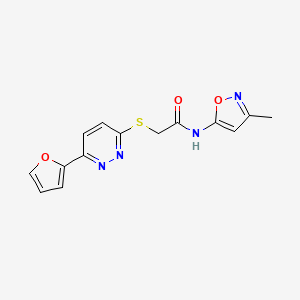![molecular formula C13H18Cl2N4 B2487396 4-[3-(piperidin-4-yl)-1H-pyrazol-5-yl]pyridine dihydrochloride CAS No. 2136571-30-5](/img/structure/B2487396.png)
4-[3-(piperidin-4-yl)-1H-pyrazol-5-yl]pyridine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[3-(piperidin-4-yl)-1H-pyrazol-5-yl]pyridine dihydrochloride” is a solid organic compound . It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H14N2.2ClH/c1-2-10(8-12-5-1)9-3-6-11-7-4-9;;/h1-2,5,8-9,11H,3-4,6-7H2;2*1H . This indicates that the compound has a molecular weight of 235.16 . Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 235.16 . The storage temperature is 2-8°C .Applications De Recherche Scientifique
- Mechanistically, Mnk kinases phosphorylate eIF4E, a translation initiation factor, leading to increased translation of oncogenic proteins. Inhibiting Mnk kinases with ETP-45835 disrupts this process and may suppress tumor growth .
- Investigations focus on its role in cardiovascular diseases, such as atherosclerosis and ischemic heart disease .
Cancer Research and Therapy
Neurological Disorders
Viral Infections
Inflammation and Immune Response
Cardiovascular Research
Drug Development and Combination Therapies
Orientations Futures
Piperidine derivatives, including “4-[3-(piperidin-4-yl)-1H-pyrazol-5-yl]pyridine dihydrochloride”, have a wide range of biological activities and are used in various therapeutic applications . They are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . Therefore, the future research directions could involve further exploration of the therapeutic potential of this compound in various diseases.
Mécanisme D'action
Target of Action
ETP-45835 Dihydrochloride, also known as 4-[3-(piperidin-4-yl)-1H-pyrazol-5-yl]pyridine dihydrochloride or simply ETP-45835, primarily targets Mnk1 and Mnk2 . These are types of protein kinases that play a crucial role in cellular processes such as cell growth, proliferation, and survival .
Mode of Action
ETP-45835 Dihydrochloride acts as an inhibitor of Mnk1 and Mnk2 . It binds to these kinases, preventing them from performing their usual function. This inhibition is selective, with IC50 values of 575 and 646 nM for Mnk2 and Mnk1 respectively . It exhibits selectivity against a panel of 24 protein kinases, including those upstream of Mnk1/2 .
Biochemical Pathways
The inhibition of Mnk1 and Mnk2 by ETP-45835 Dihydrochloride affects the downstream signaling pathways of these kinases . .
Pharmacokinetics
It’s worth noting that the compound is soluble in water up to 100 mm , which could potentially influence its bioavailability.
Result of Action
The inhibition of Mnk1 and Mnk2 by ETP-45835 Dihydrochloride can lead to changes at the molecular and cellular levels
Propriétés
IUPAC Name |
4-(5-piperidin-4-yl-1H-pyrazol-3-yl)pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4.2ClH/c1-5-14-6-2-10(1)12-9-13(17-16-12)11-3-7-15-8-4-11;;/h1-2,5-6,9,11,15H,3-4,7-8H2,(H,16,17);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYCTHXAPLLLSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=NN2)C3=CC=NC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(piperidin-4-yl)-1H-pyrazol-5-yl]pyridine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2487315.png)


![3-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-cyclopropylpyridazine](/img/structure/B2487321.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2487322.png)



![4-methyl-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide](/img/structure/B2487328.png)




![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-6-pyrazol-1-ylpyrazine-2-carboxamide;hydrochloride](/img/structure/B2487336.png)